

CAL-130 Hydrochloride: An In-depth Technical Guide for Immunology Research

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Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CAL-130 hydrochloride**, a potent and selective dual inhibitor of the p110 δ and p110 γ isoforms of phosphoinositide 3-kinase (PI3K). Its targeted mechanism of action makes it a valuable tool for immunology research, particularly in the context of cancer immunotherapy and autoimmune diseases. This document outlines its biochemical activity, preclinical efficacy, and provides detailed experimental protocols and visualizations to facilitate its application in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

CAL-130 hydrochloride exerts its effects by specifically targeting the delta (δ) and gamma (γ) isoforms of the PI3K catalytic subunit, p110. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in the signaling pathways that govern immune cell development, activation, and function. By inhibiting p110 δ and p110 γ , CAL-130 can modulate the activity of various immune cell types, including T cells and B cells.

Biochemical Activity

The inhibitory potency of **CAL-130 hydrochloride** against the four Class I PI3K isoforms has been determined in enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a clear selectivity for the p110 δ and p110 γ isoforms.

PI3K Isoform	IC50 (nM)
p110δ	1.3
p110γ	6.1
p110β	56
p110α	115

This data highlights the significantly higher potency of CAL-130 for the δ and γ isoforms compared to the ubiquitously expressed α and β isoforms, suggesting a more targeted immunological effect with potentially fewer off-target effects.

Preclinical Data in Immunology Research

CAL-130 has demonstrated significant activity in both in vitro and in vivo preclinical models, particularly in the context of T-cell malignancies.

In Vitro Efficacy

In studies involving thymocytes, CAL-130 has been shown to effectively block key signaling events downstream of the T-cell receptor (TCR). Specifically, it prevents the phosphorylation of Akt (also known as Protein Kinase B) at the Serine 473 residue and attenuates calcium flux following TCR stimulation. These effects are critical for T-cell activation, proliferation, and survival.

In Vivo Efficacy in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Model

The in vivo efficacy of CAL-130 was evaluated in a murine model of T-ALL using Lck/Pten^{fl/fl} mice. Oral administration of CAL-130 at a dose of 10 mg/kg every 8 hours for 7 days resulted in a significant extension of median survival.

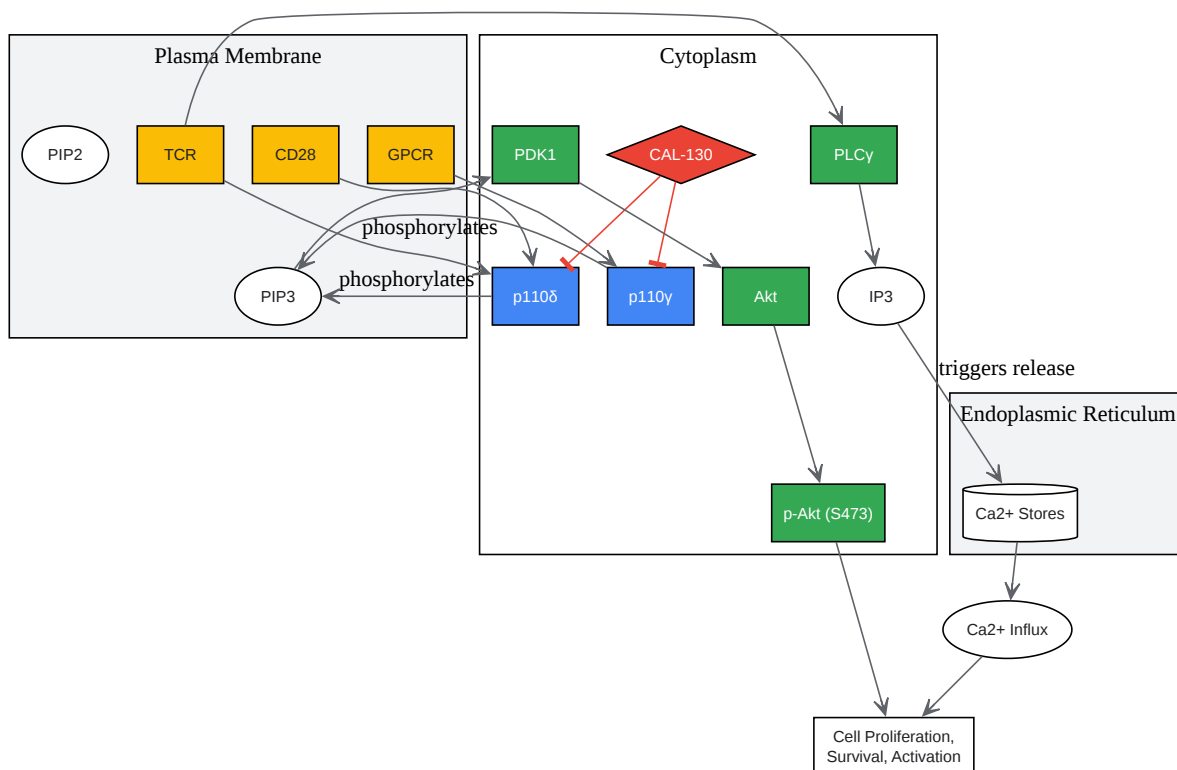
Treatment Group	Median Survival (days)
Control	7.5
CAL-130 (10 mg/kg, q8h for 7 days)	45

These findings underscore the potential of CAL-130 as a therapeutic agent for T-cell malignancies.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

PI3K Signaling Pathway in T-Cells and Inhibition by CAL-130



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PI3K signaling pathway and CAL-130 inhibition.

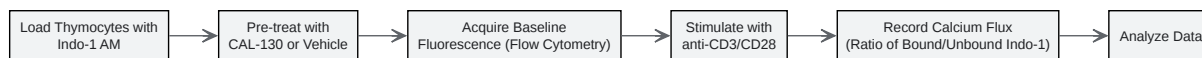
Experimental Workflow: In Vitro Akt Phosphorylation Assay



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Workflow for Akt phosphorylation analysis.

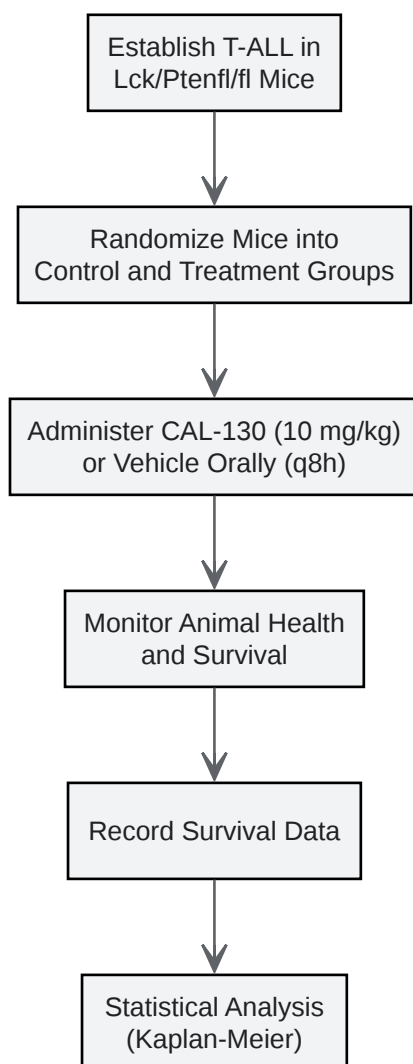
Experimental Workflow: In Vitro Calcium Flux Assay



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Workflow for calcium flux measurement.

Experimental Workflow: In Vivo T-ALL Mouse Model



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Workflow for in vivo T-ALL efficacy study.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize conditions based on their specific cell types and experimental setup.

Akt Phosphorylation Assay (Western Blot)

- Cell Preparation: Isolate thymocytes from wild-type mice.
- Pre-treatment: Resuspend thymocytes in appropriate cell culture medium and pre-incubate with desired concentrations of **CAL-130 hydrochloride** (a dose-response is recommended, e.g., 1 nM to 1 μ M) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
- Stimulation: Stimulate the thymocytes with anti-CD3 (e.g., 5 μ g/mL) and anti-CD28 (e.g., 2 μ g/mL) antibodies for a short duration (e.g., 5-15 minutes) at 37°C.
- Cell Lysis: Immediately place cells on ice and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).
 - After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
- Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to the total Akt signal.

Calcium Flux Assay (Flow Cytometry)

- Cell Preparation: Isolate thymocytes and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).
- Dye Loading: Load the cells with a calcium-sensitive dye such as Indo-1 AM (e.g., 1-5 μ M) by incubating for 30-45 minutes at 37°C in the dark.
- Washing: Wash the cells twice with fresh medium to remove extracellular dye.
- Pre-treatment: Resuspend the cells and pre-treat with **CAL-130 hydrochloride** at various concentrations or vehicle for 15-30 minutes at 37°C.
- Flow Cytometry Analysis:
 - Acquire a baseline fluorescence reading of the cell suspension on a flow cytometer capable of detecting the emission wavelengths of Indo-1 (bound and unbound forms).
 - While continuously acquiring data, add a stimulating agent such as anti-CD3/CD28 antibodies.
 - Continue to record the fluorescence signal for several minutes to capture the calcium flux.
- Data Analysis: Analyze the data by calculating the ratio of the fluorescence of calcium-bound Indo-1 to calcium-unbound Indo-1 over time. This ratio is proportional to the intracellular calcium concentration.

In Vivo T-ALL Mouse Model Survival Study

- Animal Model: Utilize a suitable mouse model for T-ALL, such as the Lck/Pten^{fl/fl} model.

- **Disease Establishment:** Allow the mice to develop signs of T-ALL, which can be confirmed by analyzing peripheral blood for an elevated white blood cell count and the presence of blast cells.
- **Grouping and Treatment:**
 - Randomly assign mice with established T-ALL to a control group and a CAL-130 treatment group.
 - Prepare a formulation of **CAL-130 hydrochloride** for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
 - Administer CAL-130 orally to the treatment group at a dose of 10 mg/kg every 8 hours for a defined period (e.g., 7 days). The control group receives the vehicle only.
- **Monitoring:** Monitor the mice daily for signs of toxicity and disease progression. Record body weight and overall health status.
- **Endpoint:** The primary endpoint is survival. Record the date of death or euthanasia for each animal when it reaches a moribund state.
- **Data Analysis:** Generate Kaplan-Meier survival curves for both groups and compare them using a log-rank test to determine the statistical significance of any survival benefit.

Clinical Perspective

Currently, there is no publicly available information on clinical trials specifically for **CAL-130 hydrochloride** in immunology or oncology. The compound appears to be in the preclinical stage of development. However, the clinical development of other PI3K δ inhibitors, such as idelalisib (CAL-101), provides a strong rationale for the continued investigation of this class of compounds in immune-mediated diseases and hematological malignancies.

Conclusion

CAL-130 hydrochloride is a potent and selective dual PI3K δ / γ inhibitor with demonstrated preclinical activity in models of T-cell malignancy. Its ability to modulate key signaling pathways in immune cells makes it a valuable research tool for investigating the role of PI3K δ and PI3K γ .

in various immunological processes. The provided data and protocols offer a foundation for researchers to explore the potential of CAL-130 in their own studies. Further investigation is warranted to fully elucidate its therapeutic potential.

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